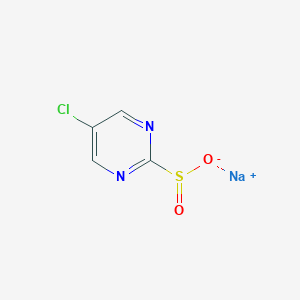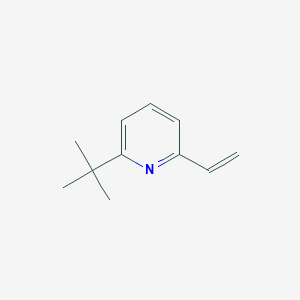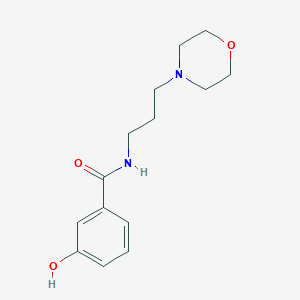
3-Hydroxy-N-(3-morpholinopropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-N-(3-morpholinopropyl)benzamide is a chemical compound with the molecular formula C14H20N2O3 It is a benzamide derivative that features a morpholine ring attached to a propyl chain, which is further connected to a benzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-(3-morpholinopropyl)benzamide typically involves the condensation of 3-hydroxybenzoic acid with 3-morpholinopropylamine. This reaction can be facilitated by using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired benzamide derivative .
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and scalable methods. One such method includes the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This green and rapid method provides high yields and is eco-friendly .
化学反応の分析
Types of Reactions
3-Hydroxy-N-(3-morpholinopropyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3-Hydroxy-N-(3-morpholinopropyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the production of polymers and other industrial materials.
作用機序
The mechanism of action of 3-Hydroxy-N-(3-morpholinopropyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The morpholine ring and hydroxyl group play crucial roles in its binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide
- N-(3-morpholinopropyl)benzene-1,4-disulfonamide
- N-(4-diethylaminoethoxybenzyl)benzene-1,4-bis(sulfonamide)
Uniqueness
3-Hydroxy-N-(3-morpholinopropyl)benzamide is unique due to its specific structural features, such as the presence of a hydroxyl group on the benzamide ring and a morpholine ring attached to the propyl chain. These features contribute to its distinct chemical reactivity and potential biological activities .
特性
分子式 |
C14H20N2O3 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC名 |
3-hydroxy-N-(3-morpholin-4-ylpropyl)benzamide |
InChI |
InChI=1S/C14H20N2O3/c17-13-4-1-3-12(11-13)14(18)15-5-2-6-16-7-9-19-10-8-16/h1,3-4,11,17H,2,5-10H2,(H,15,18) |
InChIキー |
RJLUYGQGDCBNCY-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCCNC(=O)C2=CC(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl 2,2'-(((((3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-4',5'-diyl)bis(methylene))bis(azanediyl))bis(2-methylquinoline-8,6-diyl))bis(oxy))diacetate](/img/structure/B15250186.png)
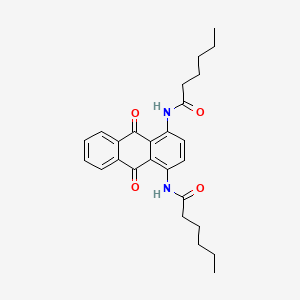
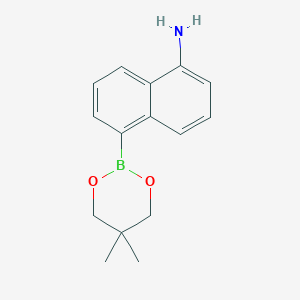
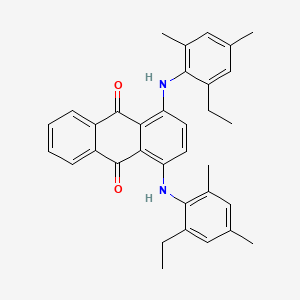

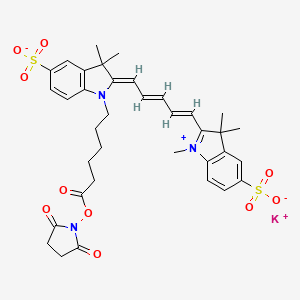

![2,6,7-Trichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B15250227.png)

